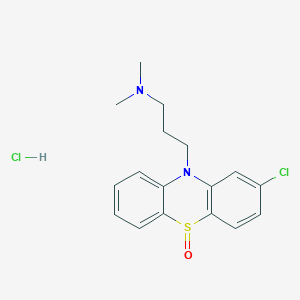

Opromazine hydrochloride

Descripción general

Descripción

Opromazine hydrochloride is a phenothiazine derivative that is used as a tranquilizer . It is closely related chemically to chlorpromazine but does not contain the chlorine atom which has been thought to cause the undesirable side effects of the promazine group . It is used to relieve or prevent the symptoms of hay fever, allergic conjunctivitis (inflammation of the eye), and other types of allergy or allergic reactions .

Synthesis Analysis

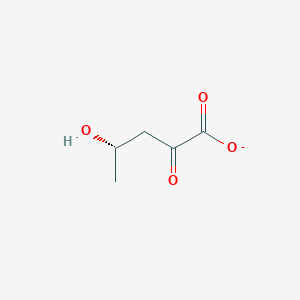

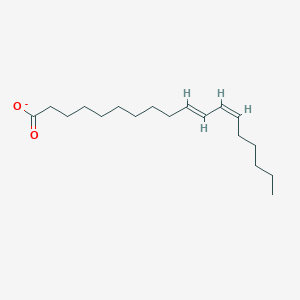

The compounds were prepared via the metathesis reaction between the corresponding phenothiazine hydrochloride salts and sodium docusate or sodium NSAID salts and were obtained as liquid co-crystals with various degrees of ionization . A comparative study on the oxidation kinetics of potent antihistamines promethazine hydrochloride (PRM1) and promazine hydrochloride (PRM2)—structural isomers by sodium N-bromo-benzene-sulphonamide (bromamine-B or BAB) was carried out in acidic medium (HClO 4) at 303 K .Molecular Structure Analysis

The molecular structure of this compound is analyzed in several studies . The reaction stoichiometry was found to be 1:1 and the products obtained by the oxidation (promethazine S-oxide and promazine S-oxide) were identified by spectral analysis .Chemical Reactions Analysis

Iron (III) and hexacyanoferrate (III) ions in acidic media easily oxidized this compound with the formation of colored oxidation products . The rate of oxidation of promethazine hydrochloride is nearly 1.3 times more than the rate of oxidation of promazine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 320.88 and solubility of 48 mg/mL in water .Aplicaciones Científicas De Investigación

Inhibition of Imatinib Transport

Opromazine hydrochloride has been studied for its role in the inhibition of imatinib transport during renal failure. The research by Franke and Sparreboom (2008) in the "Journal of Clinical Oncology" discusses the potential role of chlorpromazine hydrochloride, a similar compound, in the alleviation of cancer-related dyspnea and its implications for this compound. They emphasize the need for further research and randomized controlled trials in this area (Franke & Sparreboom, 2008).

Study of Degradation Products

Khanin et al. (2015) conducted a study on the degradation products of chlorpromazine hydrochloride in drugs for injection, which is relevant for understanding the stability and degradation pathways of this compound. This study provides insights into the chemical stability and potential degradation products of this compound in pharmaceutical preparations (Khanin et al., 2015).

Peripheral Blood Changes in Dogs

Egwu and Igbokwe (2004) explored the immediate peripheral blood changes following chlorpromazine administration in aggressive mongrel dogs. This study provides insights into the potential hematological effects of this compound, given its chemical similarity to chlorpromazine (Egwu & Igbokwe, 2004).

Transdermal Delivery of Prochlorperazine

The feasibility of transdermal delivery of prochlorperazine, a compound similar to this compound, was investigated by Obata, Otake, and Takayama (2010). Their research in "Biological & Pharmaceutical Bulletin" indicates the potential for developing transdermal drug delivery systems for this compound (Obata, Otake, & Takayama, 2010).

Quantification of Antioxidants

A study by Nagaraja et al. (2014) on the quantification of antioxidants using chlorpromazine hydrochloride, published in "Analytical Sciences," highlights the application of this compound in analytical chemistry for determining antioxidant activity in food and medicinal plants (Nagaraja et al., 2014).

Micellar and Phase Separation Phenomenon

Rub, Asiri, Azum, and Kabir-ud-din (2014) investigated the micellar and phase separation phenomenon of phenothiazine drug promazine hydrochloride with anionic hydrotropes. This research in the "Journal of Industrial and Engineering Chemistry" provides insights into the behavior of this compound in solution, which is crucial for its formulation in pharmaceutical applications (Rub et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLMLCOTJLYYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636606 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316-07-4 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

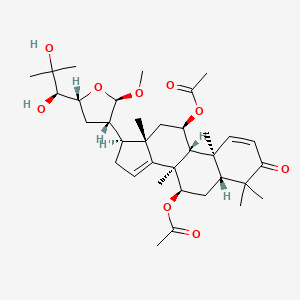

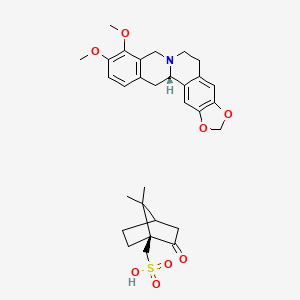

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)

![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)

![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)

![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)